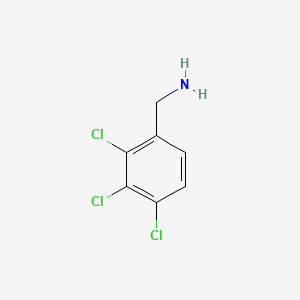

2,3,4-Trichlorobenzylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3,4-Trichlorobenzylamine is an organic compound with the molecular formula C7H6Cl3N It is a derivative of benzylamine where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2, 3, and 4 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trichlorobenzylamine typically involves the chlorination of benzylamine. One common method is the direct chlorination of benzylamine using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.

Another method involves the use of trichlorobenzene as a starting material. In this approach, 2,3,4-trichlorobenzene is first nitrated to form 2,3,4-trichloronitrobenzene, which is then reduced to 2,3,4-trichloroaniline. The final step involves the conversion of 2,3,4-trichloroaniline to this compound through a reductive amination process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

2,3,4-Trichlorobenzylamine undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: Due to the presence of chlorine atoms, the benzene ring is activated towards electrophilic substitution reactions. Common reactions include nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as hydroxide ions, leading to the formation of substituted benzylamines.

Reductive Amination: This reaction involves the conversion of 2,3,4-trichloroaniline to this compound using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Chlorination: Chlorine gas, iron(III) chloride catalyst, controlled temperature and pressure.

Nitration: Nitric acid, sulfuric acid, low temperature.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or methanol as solvents.

Major Products

Substituted Benzylamines: Formed through nucleophilic substitution reactions.

Trichloronitrobenzene: Intermediate in the synthesis of this compound.

Trichloroaniline: Intermediate in the synthesis of this compound.

Aplicaciones Científicas De Investigación

2,3,4-Trichlorobenzylamine has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

Biological Studies: Used in studies to understand the effects of chlorinated benzylamines on biological systems, including their toxicity and metabolic pathways.

Industrial Applications: Employed in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mecanismo De Acción

The mechanism of action of 2,3,4-Trichlorobenzylamine involves its interaction with various molecular targets. The chlorine atoms on the benzene ring enhance the compound’s reactivity, allowing it to participate in electrophilic and nucleophilic reactions. In biological systems, this compound can interact with enzymes and receptors, potentially affecting cellular signaling pathways and metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

2,3,4-Trichlorophenylamine: Similar structure but with an amino group directly attached to the benzene ring.

2,3,4-Trichlorotoluene: Similar structure but with a methyl group instead of an amino group.

2,3,4-Trichlorobenzaldehyde: Similar structure but with an aldehyde group instead of an amino group.

Uniqueness

2,3,4-Trichlorobenzylamine is unique due to the presence of both chlorine atoms and an amino group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. The compound’s reactivity and potential biological activity set it apart from other chlorinated benzylamines and related compounds.

Actividad Biológica

2,3,4-Trichlorobenzylamine is a chlorinated aromatic amine that has garnered attention for its potential biological activities, particularly in medicinal chemistry and toxicology. This article reviews the compound's synthesis, chemical properties, biological activity, and relevant case studies.

Synthesis Methods:

this compound can be synthesized through several methods:

- Direct Chlorination: Chlorination of benzylamine using chlorine gas in the presence of iron(III) chloride as a catalyst.

- Reduction of Trichloroaniline: Starting from 2,3,4-trichloronitrobenzene, which is reduced to 2,3,4-trichloroaniline before undergoing reductive amination to form this compound.

Chemical Properties:

- Molecular Formula: C7H6Cl3N

- Structure: The presence of three chlorine atoms on the benzene ring significantly alters the compound's reactivity compared to non-chlorinated analogs.

2. Biological Activity

Mechanism of Action:

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The chlorine substituents enhance electrophilic reactivity, allowing the compound to participate in reactions with enzymes and receptors that may influence cellular signaling pathways and metabolic processes .

Toxicity:

Research indicates that chlorinated benzylamines can exhibit varying degrees of toxicity. For instance:

- Cytotoxicity Studies: In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast adenocarcinoma) and HeLa (cervical carcinoma). While specific data for this compound is limited, the structural similarities suggest potential cytotoxic effects .

- Toxicological Profiles: Related compounds like 2,3,4-trichloroaniline are classified as toxic upon ingestion or skin contact . This raises concerns regarding the safety of this compound in various applications.

3. Case Studies and Research Findings

Case Study Analysis:

A comprehensive review of literature reveals that compounds similar to this compound have been studied extensively for their biological effects:

These studies illustrate the potential for chlorinated compounds to exhibit significant cytotoxicity against cancer cells through mechanisms involving apoptosis and other pathways.

4. Applications in Medicinal Chemistry

Drug Development:

Research suggests that trichlorobenzylamines could serve as intermediates in the synthesis of bioactive compounds targeting neurological and inflammatory diseases. Their unique structure may facilitate the development of new therapeutic agents due to their ability to modulate biological pathways effectively.

Industrial Use:

In addition to medicinal applications, this compound is utilized in the production of specialty chemicals and as a precursor in synthesizing dyes and pigments.

Propiedades

IUPAC Name |

(2,3,4-trichlorophenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl3N/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H,3,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIMHEVSMNCNKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CN)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.